
Improving the success rate of co-crystallization
of Ag85 with inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MD 85

Cat. No.: B163796 Get Quote

Technical Support Center: Co-crystallization of
Ag85 with Inhibitors
Welcome to the technical support center for the co-crystallization of the Antigen 85 (Ag85)

complex (Ag85A, Ag85B, and Ag85C) with inhibitors. This resource is designed for

researchers, scientists, and drug development professionals to improve the success rate of

obtaining high-quality co-crystals for structural studies.

Frequently Asked Questions (FAQs)
Q1: What is the Ag85 complex and why is it a target for drug development?

The Antigen 85 complex is a family of three essential mycolyltransferase enzymes (Ag85A,

Ag85B, and Ag85C) secreted by Mycobacterium tuberculosis.[1][2][3] These enzymes are

crucial for the biosynthesis of the mycobacterial cell wall, specifically in the formation of

trehalose dimycolate (TDM or "cord factor") and the mycolation of arabinogalactan.[1][3] As the

cell wall is vital for the survival and pathogenicity of the bacteria, inhibiting the Ag85 complex is

a promising strategy for developing new anti-tuberculosis drugs.[2]

Q2: What are the known inhibitors of the Ag85 complex?

Several inhibitors of the Ag85 complex have been identified through both computational and

experimental methods. These include:
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Ebselen and its derivatives: These are covalent, allosteric inhibitors that modify a conserved

cysteine residue (Cys209 in Ag85C) near the active site.[4][5][6]

Substrate analogs: Molecules like 6-azido-6-deoxytrehalose (ADT) mimic the natural

substrates of Ag85 enzymes and competitively inhibit their function.[7]

Computationally predicted inhibitors: A number of compounds, including selamectin, imatinib,

and eltrombopag, have been identified through in silico screening as potential inhibitors with

high binding affinities.[8]

Other small molecules: Diethyl phosphate has been co-crystallized with Ag85C, acting as a

serine-reactive covalent inhibitor.[1][7]

Q3: What are the main challenges in co-crystallizing Ag85 with inhibitors?

Researchers may encounter several challenges, including:

Protein aggregation: Ag85 proteins, particularly at the high concentrations required for

crystallization, have a tendency to aggregate.

Inhibitor solubility: Many small molecule inhibitors have low solubility in aqueous buffers used

for crystallization, leading to precipitation.

Obtaining diffraction-quality crystals: Initial crystal hits may be small, poorly ordered, or

diffract weakly.

Differences between Ag85 isoforms: The three isoforms (A, B, and C) have high sequence

identity in the active site but differ in other regions, which can affect their crystallization

behavior and interaction with inhibitors.[1][7]

Troubleshooting Guides
This section provides solutions to common problems encountered during the co-crystallization

of Ag85 with inhibitors.

Problem 1: Protein Aggregation or Precipitation
Symptoms:
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The protein solution becomes cloudy or forms visible precipitate upon concentration or

addition of the inhibitor.

Crystallization drops show amorphous precipitate instead of clear solutions or crystals.

Possible Causes and Solutions:
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Cause Recommended Solution

High Protein Concentration

Start with a lower protein concentration (e.g., 4-

5 mg/mL) and gradually increase it. A typical

starting range is 5-25 mg/mL, but this is highly

protein-dependent.

Buffer Conditions

Optimize the buffer pH to be at least one unit

away from the protein's isoelectric point (pI) to

increase net charge and solubility. Screen

different salts (e.g., NaCl, KCl) and ionic

strengths.

Presence of Aggregates in Stock

Before setting up crystallization trials, centrifuge

the protein-inhibitor complex at high speed (e.g.,

14,000 xg for 10-15 minutes at 4°C) to remove

any pre-existing aggregates.

Inhibitor-Induced Aggregation

If the inhibitor is dissolved in an organic solvent

like DMSO, add it to the protein solution slowly

while gently mixing to avoid localized high

concentrations that can cause precipitation.

Ensure the final concentration of the organic

solvent is low (typically <5%).

Disulfide Bond Formation

If the Ag85 isoform has surface-exposed

cysteines, consider adding a reducing agent like

Dithiothreitol (DTT) or Tris(2-

carboxyethyl)phosphine (TCEP) to the buffer to

prevent intermolecular disulfide bonds.

Hydrophobic Interactions

Include additives that can reduce non-specific

hydrophobic interactions, such as low

concentrations of non-denaturing detergents

(e.g., 0.1% CHAPS) or small amounts of

glycerol (5-10%).

Problem 2: No Crystals or Only Clear Drops
Symptoms:
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Crystallization drops remain clear after an extended period, indicating the solution is

undersaturated.

Possible Causes and Solutions:

Cause Recommended Solution

Protein Concentration Too Low

Increase the protein concentration in

increments. A pre-crystallization test (PCT) can

help determine an appropriate starting

concentration range.

Precipitant Concentration Too Low

Use a broader range of precipitant

concentrations in your screening. If using a

commercial screen, you can create a finer grid

around the promising but clear conditions.

Suboptimal pH

Screen a wider range of pH values. The optimal

pH for crystallization may differ from the optimal

pH for protein stability.

Need for Nucleation Sites

Try seeding techniques. Microseeding or

macroseeding with crushed crystals from a

previous, less successful experiment can

promote nucleation.

Incorrect Temperature

Set up crystallization trials at different

temperatures (e.g., 4°C and 20°C) as

temperature can significantly affect protein

solubility and crystal growth.

Problem 3: Poor Crystal Quality (Small, Twinned, or Poor
Diffraction)
Symptoms:

Crystals are too small for X-ray diffraction, appear as clusters of multiple crystals, or diffract

weakly.
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Possible Causes and Solutions:

Cause Recommended Solution

Rapid Nucleation and Growth

Lower the protein and/or precipitant

concentration to slow down the crystallization

process. Varying the drop ratio

(protein:precipitant) can also fine-tune the

equilibration rate.

Suboptimal Growth Conditions

Perform additive screening around the initial hit

condition. Small molecules, salts, or detergents

can sometimes improve crystal packing and

diffraction quality.

Crystal Dehydration

Controlled dehydration of the crystal can

sometimes improve diffraction. This can be

achieved by briefly exposing the crystal to a

solution with a higher precipitant concentration

or to air.[9]

Presence of Flexible Regions

If the protein has known flexible loops, consider

protein engineering to remove or mutate these

regions to create a more rigid molecule that is

more amenable to crystallization.

Cryo-Cooling Issues

Optimize the cryoprotectant solution to prevent

ice formation during flash-cooling, which can

damage the crystal lattice and degrade

diffraction.

Experimental Protocols
Protocol 1: Purification of Recombinant Ag85B
This protocol is adapted from methods for purifying recombinant mycobacterial proteins.

1. Expression:
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Clone the Ag85B gene into an expression vector (e.g., pET series) with a purification tag
(e.g., 6xHis-tag).
Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
Grow the bacterial culture in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an
OD600 of 0.6-0.8.
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5-1
mM) and continue to grow the culture at a lower temperature (e.g., 16-22°C) overnight to
improve protein solubility.

2. Lysis and Initial Purification:

Harvest the cells by centrifugation.
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10
mM imidazole, and 5 mM β-mercaptoethanol).
Lyse the cells by sonication on ice.
Centrifuge the lysate at high speed to pellet the cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC):

Load the clarified supernatant onto a Ni-NTA or other suitable IMAC resin.
Wash the column with the lysis buffer to remove unbound proteins.
Elute the His-tagged Ag85B protein with an elution buffer containing a higher concentration
of imidazole (e.g., 250-300 mM).

4. Tag Cleavage and Further Purification (Optional but Recommended):

If a cleavable tag was used, dialyze the eluted protein against a buffer compatible with the
specific protease (e.g., TEV or Thrombin) and add the protease.
Perform a second IMAC step (reverse IMAC) to remove the cleaved tag and the tagged
protease. The flow-through will contain the purified Ag85B.

5. Size-Exclusion Chromatography (SEC):

As a final polishing step, load the protein onto a size-exclusion chromatography column
(e.g., Superdex 75 or 200) equilibrated with the final storage buffer (e.g., 20 mM HEPES pH
7.5, 150 mM NaCl). This step is crucial for removing any remaining aggregates and ensuring
a homogenous protein sample for crystallization.
Analyze the fractions by SDS-PAGE to confirm purity.
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6. Concentration and Storage:

Pool the fractions containing pure, monomeric Ag85B and concentrate the protein to the
desired concentration for crystallization (typically 5-25 mg/mL).
Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Co-crystallization of Ag85C with Ebselen
using Hanging Drop Vapor Diffusion
This protocol is based on reported successful co-crystallization conditions.[4]

1. Preparation of the Protein-Inhibitor Complex:

Thaw an aliquot of purified Ag85C on ice.
Prepare a stock solution of ebselen in DMSO (e.g., 10-40 mM).
Add the ebselen stock solution to the Ag85C protein solution to achieve a final protein
concentration of approximately 4.0-5.1 mg/mL and a protein-to-inhibitor molar ratio of 1:1.1.
[4]
Incubate the mixture on ice for at least 15 minutes to allow for complex formation.[4]
Centrifuge the complex at high speed for 10-15 minutes at 4°C to remove any precipitate.

2. Setting up the Crystallization Plate:

Use a 24-well or 96-well crystallization plate.
Pipette the reservoir solution into the wells. A successful condition for the Ag85C-ebselen
complex is 0.1 M sodium acetate trihydrate, pH 4.5, and 25% (w/v) polyethylene glycol 3350.
[9] For an adamantyl ebselen derivative, a successful condition was 0.1 M BIS-TRIS pH 5.5,
and 25% w/v polyethylene glycol 3,350.[4]
Pipette a small volume (e.g., 1 µL) of the protein-inhibitor complex onto a siliconized glass
coverslip.
Pipette an equal volume (1 µL) of the reservoir solution into the protein drop.
Invert the coverslip over the reservoir and seal it with vacuum grease to create a hanging
drop.

3. Incubation and Crystal Monitoring:

Incubate the plate at a constant temperature (e.g., 16°C or 20°C).[4]
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Monitor the drops periodically under a microscope for crystal growth over several days to
weeks.

Quantitative Data Summary
The following tables summarize the quantitative data for successful co-crystallization

experiments with Ag85C and its inhibitors. Data for Ag85A and Ag85B with inhibitors are less

commonly reported in detail.

Table 1: Co-crystallization Conditions for Ag85C with Ebselen and Derivatives

Parameter
Ag85C with
Ebselen

Ag85C with Azido
Ebselen

Ag85C with
Adamantyl Ebselen

Protein Concentration 5.1 mg/mL[9] 4.2 mg/mL[4] 4.0 mg/mL[4]

Inhibitor Stock 10 mM in DMSO[9] 10 mM in DMSO[4] 40 mM in DMSO[4]

Protein:Inhibitor Ratio 1:1.1 (molar)[4] 1:1.1 (molar)[4] 1:1.1 (molar)[4]

Precipitant Solution
0.1 M NaOAc pH 4.5,

25% PEG 3350[9]

0.1 M NH4OAc, 0.05

M HEPES pH 7.5,

12.5% PEG 3350[4]

0.1 M BIS-TRIS pH

5.5, 25% PEG 3350[4]

Crystallization Method
Hanging Drop Vapor

Diffusion[9]

Hanging Drop Vapor

Diffusion[4]

Hanging Drop Vapor

Diffusion[4]

Temperature Not specified 16°C[4] 16°C[4]

Incubation Time Not specified 1 week[4] 4 days[4]

Table 2: Co-crystallization Conditions for Ag85C with Other Compounds
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Parameter Ag85C with Iodoacetamide
Ag85C with p-
chloromercuribenzoic acid

Protein Concentration 5.5 mg/mL[9] 6.2 mg/mL[9]

Ligand Concentration 50 mM[9] 1.4-fold molar excess[9]

Precipitant Solution
0.2 M Li2SO4, 0.1 M Bis-Tris

pH 5.5, 25% PEG 3350[9]

0.1 M NaOAc pH 4.5, 25%

PEG 3350[9]

Crystallization Method
Hanging Drop Vapor

Diffusion[9]

Hanging Drop Vapor

Diffusion[9]

Temperature
Room Temperature

(incubation)[9]
Not specified

Incubation Time Not specified Not specified
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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